molecular formula C15H19NO4 B2598907 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid CAS No. 1017163-16-4

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid

Cat. No.: B2598907
CAS No.: 1017163-16-4
M. Wt: 277.32
InChI Key: JMMLELDJZKYDMM-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a 3-phenoxypropanoyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring. The phenoxypropanoyl group likely enhances lipophilicity and modulates receptor interactions, as seen in related compounds targeting calcium-sensing receptors (CaSR) or viral entry inhibitors .

Properties

IUPAC Name

1-(3-phenoxypropanoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(8-11-20-13-4-2-1-3-5-13)16-9-6-12(7-10-16)15(18)19/h1-5,12H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLELDJZKYDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid involves several steps, typically starting with the reaction of piperidine with 3-phenoxypropanoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours until the desired product is formed. The product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid with its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 3-phenoxypropanoyl at N1, COOH at C4 ~333.34* Hypothesized CaSR modulation, drug design Inferred
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-chlorophenoxyacetyl at N1 ~325.75 Enhanced electrophilicity; potential antimicrobial activity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl at N1 215.22 High solubility (Log S = -1.3), prodrug candidate
1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid Tetrahydrofuran-carbonyl at N1 ~255.28 Catalyst for synthesizing β-amino alcohols, pharmaceuticals
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Trifluoromethylpyridyl at N1 274.23 High lipophilicity; antiviral/neurological targets
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl 4-bromobenzyl at N1 346.65 Ionic form improves stability; CNS drug candidate

*Calculated based on molecular formula C17H19NO5.

Pharmacological and Functional Differences

  • Electron-Withdrawing vs. Trifluoromethylpyridyl (in ) introduces strong electron-withdrawing effects, enhancing metabolic stability and blood-brain barrier penetration.
  • Chain Length and Flexibility: The 3-phenoxypropanoyl chain (three-carbon spacer) may offer greater conformational flexibility than the acetyl group in , affecting interactions with enzymes or receptors.
  • Biological Activity: GSK3004774 (a related diastereomeric mixture with phenoxypropanoyl-piperidine) demonstrated CaSR antagonism in intracellular Ca²⁺ assays . Compounds like N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide (in ) were developed as hepatitis C virus entry inhibitors, highlighting the role of piperidine-carboxylic acid derivatives in antiviral therapy.

Research Findings and Contradictions

  • Contradictory Substituent Effects :

    • While ethoxycarbonyl () improves solubility, bromobenzyl () increases molecular weight and may reduce bioavailability despite enhancing stability.
    • Nitrophenyl substituents (e.g., in ) could introduce instability under reducing conditions, contrasting with the inert trifluoromethyl group in .
  • Therapeutic Overlap: Both phenoxypropanoyl and trifluoromethylpyridyl derivatives show promise in neurological and antiviral applications, but their specificity varies due to substituent electronic profiles.

Biological Activity

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid (CAS No. 1017163-16-4) is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight275.32 g/mol
IUPAC NameThis compound
CAS Number1017163-16-4

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes or receptors. The compound may exert its effects through modulation of neurotransmitter systems or by acting as an inhibitor of key enzymes involved in metabolic pathways.

Therapeutic Applications

Research indicates that derivatives of piperidine compounds often exhibit a range of pharmacological activities, including:

  • Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication. For example, a related class of piperidines has shown activity against SARS-CoV-2 by targeting the main protease (Mpro) involved in viral replication processes .
  • Analgesic and Anti-inflammatory Effects : Piperidine compounds have been investigated for their potential in pain management and reducing inflammation. Their ability to modulate pain pathways makes them candidates for further exploration in analgesic therapies.

Case Studies

  • Antiviral Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit human coronaviruses. Among the tested compounds, some exhibited micromolar activity against SARS-CoV-2, indicating that structural modifications could enhance antiviral potency .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of piperidine derivatives, highlighting their potential as anxiolytics or antidepressants due to their interaction with serotonin and dopamine receptors.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives:

  • SAR Analysis : A comprehensive SAR study revealed that modifications at different positions on the piperidine ring can significantly affect biological activity. For instance, adding phenoxy groups enhanced lipophilicity and bioavailability, leading to improved interaction with target sites .
  • In Vitro Studies : In vitro assays demonstrated that selected analogs could inhibit viral replication with varying degrees of efficacy, underscoring the importance of chemical structure in determining biological outcomes .

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